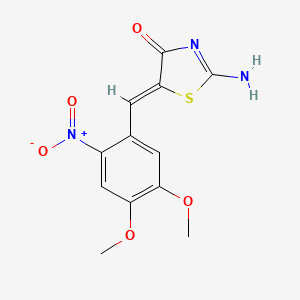
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as DNTB-TZ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicine, biotechnology, and materials science. In medicine, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit bacterial growth. In biotechnology, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been used as a fluorescent probe for the detection of metal ions. In materials science, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential as a photosensitive material.
作用機序
The exact mechanism of action of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In bacteria, it disrupts the bacterial cell membrane by increasing membrane permeability.
実験室実験の利点と制限
One of the main advantages of using 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one. One potential direction is the development of new anticancer drugs based on the structure of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one. Another potential direction is the study of its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one and its potential applications in various fields.
合成法
The synthesis of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The product is then treated with sodium hydroxide to yield the final compound. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
(5Z)-2-amino-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-19-8-3-6(4-10-11(16)14-12(13)21-10)7(15(17)18)5-9(8)20-2/h3-5H,1-2H3,(H2,13,14,16)/b10-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUDLYWAFNRJR-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,5-Dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
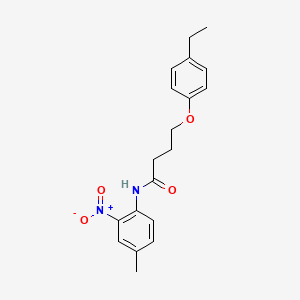
![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)
![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)
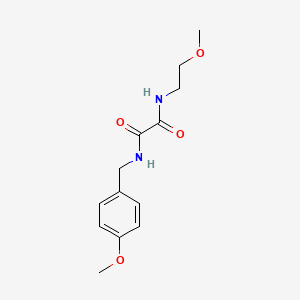
![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![dimethyl 5-[(2,5-dichlorobenzoyl)amino]isophthalate](/img/structure/B5122644.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
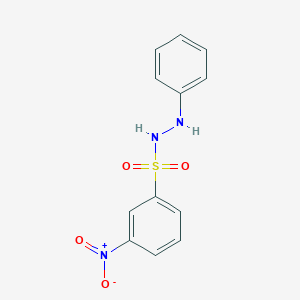
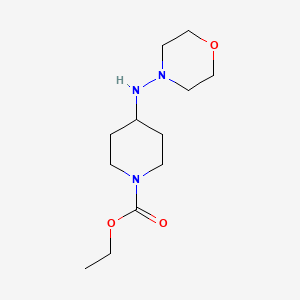
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)

![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)
